1-(4-Nitrophenyl)cyclobutanecarboxylic acid
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Overview
Description
1-(4-Nitrophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H11NO4. It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a nitrophenyl group at the 1-position. This compound is known for its solid-state, typically appearing as white crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitrobenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)cyclobutanecarboxylic acid.
Substitution: Various substituted cyclobutanecarboxylic acids depending on the nucleophile used.
Esterification: 1-(4-Nitrophenyl)cyclobutanecarboxylate esters.
Scientific Research Applications
1-(4-Nitrophenyl)cyclobutanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Aminophenyl)cyclobutanecarboxylic acid: Formed by the reduction of the nitro group.
1-(4-Methoxyphenyl)cyclobutanecarboxylic acid: Formed by nucleophilic substitution of the nitro group with a methoxy group.
1-(4-Chlorophenyl)cyclobutanecarboxylic acid: Formed by nucleophilic substitution of the nitro group with a chlorine atom.
Uniqueness: 1-(4-Nitrophenyl)cyclobutanecarboxylic acid is unique due to the presence of both a nitrophenyl group and a cyclobutane ring, which confer distinct chemical reactivity and biological activity. The nitro group is a versatile functional group that can undergo various transformations, making this compound valuable in synthetic chemistry and research applications .
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)11(6-1-7-11)8-2-4-9(5-3-8)12(15)16/h2-5H,1,6-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFMHXAUNXCFAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596111 |
Source
|
Record name | 1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202737-42-6 |
Source
|
Record name | 1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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